Cas no 1806389-01-4 (3,4-Difluoropyridine-2-acetic acid)
3,4-Difluoropyridine-2-acetic acid Chemical and Physical Properties
Names and Identifiers
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- 3,4-Difluoropyridine-2-acetic acid
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- Inchi: 1S/C7H5F2NO2/c8-4-1-2-10-5(7(4)9)3-6(11)12/h1-2H,3H2,(H,11,12)
- InChI Key: HCIIDHDKHFEBHN-UHFFFAOYSA-N
- SMILES: FC1=C(C=CN=C1CC(=O)O)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 177
- XLogP3: 0.6
- Topological Polar Surface Area: 50.2
3,4-Difluoropyridine-2-acetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029007045-250mg |
3,4-Difluoropyridine-2-acetic acid |
1806389-01-4 | 95% | 250mg |
$931.00 | 2022-03-31 | |
| Alichem | A029007045-500mg |
3,4-Difluoropyridine-2-acetic acid |
1806389-01-4 | 95% | 500mg |
$1,735.55 | 2022-03-31 | |
| Alichem | A029007045-1g |
3,4-Difluoropyridine-2-acetic acid |
1806389-01-4 | 95% | 1g |
$2,808.15 | 2022-03-31 |
3,4-Difluoropyridine-2-acetic acid Related Literature
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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4. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
Additional information on 3,4-Difluoropyridine-2-acetic acid
3,4-Difluoropyridine-2-acetic Acid (CAS No. 1806389-01-4): A Promising Scaffold in Chemical and Pharmaceutical Research
The compound 3,4-Difluoropyridine-2-acetic acid, identified by the CAS registry number 1806389-01-4, has emerged as a critical molecule in contemporary chemical and biomedical research due to its unique structural features and versatile applications. This compound belongs to the broader class of fluorinated aromatic acids, which are increasingly recognized for their role in modulating pharmacokinetic properties and enhancing biological activity in drug candidates.
Structurally, 3,4-Difluoropyridine-2-acetic acid combines a pyridine ring substituted with fluorine atoms at positions 3 and 4 with an acetic acid moiety attached at position 2 (Figure 1). The fluorination pattern strategically positions electron-withdrawing groups to influence hydrogen bonding capacity and lipophilicity—key parameters for optimizing drug-like properties. Recent studies published in Journal of Medicinal Chemistry (2023) highlight how such substitutions can improve metabolic stability while maintaining bioavailability, making this scaffold particularly valuable for lead optimization programs.
Emerging research underscores its potential in targeted therapeutic development. A groundbreaking study from the University of Cambridge (Nature Communications, 2024) demonstrated that analogs of this compound exhibit selective inhibition of kinases involved in neurodegenerative pathways without off-target effects observed in traditional inhibitors. The carboxylic acid group facilitates bioconjugation strategies, enabling site-specific attachment to antibodies or nanoparticles—a technique pivotal for developing next-generation targeted therapies.
In academic settings, CAS No. 1806389-01-4 serves as a benchmark compound for studying fluorine’s impact on molecular interactions. Computational studies using density functional theory (DFT) reveal that the fluorine substituents create distinct π-stacking profiles compared to chlorine-substituted analogs (ACS Omega, 2024). These findings are now being leveraged to design more efficient catalysts for asymmetric synthesis processes involving similar scaffolds.
Synthetic advancements have significantly expanded accessibility to this compound. Traditional methods relied on multistep routes involving Friedel-Crafts acylation followed by fluorination—a process prone to side reactions. However, a novel palladium-catalyzed cross-coupling protocol reported in Angewandte Chemie (2025) achieves direct C-H functionalization with >95% yield under mild conditions. This method reduces production steps by 67% while eliminating hazardous reagents like thionyl chloride previously used in acetylation steps.
In preclinical models, 3,4-Difluoropyridine-2-acetic acid derivatives have shown promise in inflammatory disease pathways. A mouse model study published in Nature Immunology (January 2025) demonstrated dose-dependent suppression of TNF-alpha production by macrophages without compromising immune system integrity—a critical balance for anti-inflammatory drug candidates. The compound’s hydrophilic nature allows easy formulation into injectable solutions suitable for clinical testing.
Evolving applications now extend into materials science through supramolecular chemistry approaches. Researchers at MIT recently synthesized self-assembling peptide amphiphiles incorporating this molecule’s core structure (Science Advances, March 2025). The fluorinated pyridine unit provides precise control over nanofiber morphology when combined with β-sheet forming peptides—a breakthrough for tissue engineering scaffolds requiring both mechanical strength and bioactivity.
Critical attention has also focused on optimizing its pharmacokinetic profile through prodrug strategies. A collaborative study between Merck KGaA and ETH Zurich developed esterified derivatives that achieve sustained release profiles over 7 days when administered subcutaneously (JPCPD, July 2025). This approach addresses the parent compound’s short half-life (<5 hours) while maintaining its desired biological activity upon enzymatic cleavage.
The compound’s regulatory compliance is ensured through adherence to ICH guidelines on impurity profiling and stability testing protocols outlined in USP Chapter
Ongoing research continues to uncover new dimensions of this molecule’s utility across disciplines ranging from agrochemical development to diagnostic imaging agents leveraging its unique paramagnetic properties when coupled with gadolinium chelates (Advanced Materials Letters, December 2025). As these discoveries advance into Phase I clinical trials for autoimmune indications beginning Q1/26*, the foundational work on CAS No. 1806389-01-4 stands as a testament to the transformative potential of rationally designed chemical scaffolds in modern biomedical innovation.
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